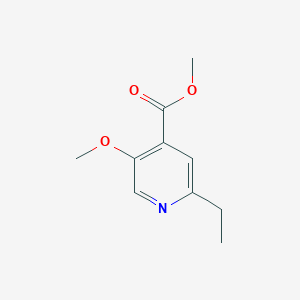

Methyl 2-ethyl-5-methoxyisonicotinate

Description

Methyl 2-ethyl-5-methoxyisonicotinate (CAS: 320416-23-7) is a methyl ester derivative of isonicotinic acid, featuring ethyl and methoxy substituents at the 2- and 5-positions of the pyridine ring, respectively. This compound has been utilized in research and industrial applications, particularly as a synthetic intermediate. However, it is currently listed as a discontinued product by suppliers like CymitQuimica, limiting its commercial availability . Its structure (C₁₀H₁₃NO₃) combines lipophilic (ethyl) and electron-donating (methoxy) groups, influencing its reactivity and solubility profile.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 2-ethyl-5-methoxypyridine-4-carboxylate |

InChI |

InChI=1S/C10H13NO3/c1-4-7-5-8(10(12)14-3)9(13-2)6-11-7/h5-6H,4H2,1-3H3 |

InChI Key |

UPXFCQRJYVMRAO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=N1)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethyl-5-methoxyisonicotinate typically involves multi-step reactions. One common method includes the use of potassium carbonate and N,N-dimethylformamide under an inert atmosphere, followed by the addition of tetrakis(triphenylphosphine)palladium(0) and further reaction with hydrogen and palladium on activated charcoal in ethyl acetate .

Industrial Production Methods: Industrial production methods for Methyl 2-ethyl-5-methoxyisonicotinate are not extensively documented. the general approach involves similar multi-step synthetic routes optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethyl-5-methoxyisonicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy and ethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are typical.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-ethyl-5-methoxyisonicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of Methyl 2-ethyl-5-methoxyisonicotinate is not fully understood. it is believed to interact with molecular targets such as enzymes, potentially inhibiting their activity. For instance, its inhibition of histone deacetylases (HDACs) suggests it may influence gene expression by altering chromatin structure.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs vary in substituent groups on the isonicotinate core, leading to distinct chemical and functional properties:

Table 1: Comparative Analysis of Methyl 2-ethyl-5-methoxyisonicotinate and Analogs

Key Findings from Comparative Studies

- In contrast, the amino group in Methyl 5-amino-2-methoxyisonicotinate increases polarity, favoring solubility in aqueous environments . Methoxy groups in both compounds donate electron density to the pyridine ring, stabilizing the aromatic system and influencing reactivity in substitution reactions.

- Functional Group Role: The methyl ester moiety in all listed compounds contributes to volatility, as evidenced by their use in gas chromatography (GC) for natural product analysis (e.g., diterpenoid esters in Austrocedrus chilensis resin) .

- Applications: Pharmaceutical Intermediates: Methyl 5-amino-2-methoxyisonicotinate is actively used in medicinal chemistry due to its amino group, which facilitates interactions with biological targets . Discontinued Status: Methyl 2-ethyl-5-methoxyisonicotinate’s discontinuation highlights challenges in sourcing but underscores its historical role in synthetic pathways .

Commercial and Research Relevance

- Availability: While Methyl 2-ethyl-5-methoxyisonicotinate is discontinued, analogs like Methyl 5-amino-2-methoxyisonicotinate remain accessible through specialized suppliers (e.g., SynHet) .

- Natural Product Analogs: Diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) are structurally distinct but share functional group utility in analytical chemistry .

Biological Activity

Methyl 2-ethyl-5-methoxyisonicotinate is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and relevant case studies.

The biological activity of methyl 2-ethyl-5-methoxyisonicotinate has been linked to its ability to interact with various biological targets. Research indicates that this compound may exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tb), as well as potential anti-inflammatory effects.

Antimicrobial Activity

In vitro studies have demonstrated that methyl 2-ethyl-5-methoxyisonicotinate exhibits significant inhibitory activity against M. tb. The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth under both replicating and non-replicating conditions.

| Compound | MIC (µg/mL) | Test Conditions |

|---|---|---|

| Methyl 2-ethyl-5-methoxyisonicotinate | 0.08 | Replicating (MABA) |

| Methyl 2-ethyl-5-methoxyisonicotinate | 0.12 | Non-replicating (LORA) |

These results indicate that methyl 2-ethyl-5-methoxyisonicotinate could serve as a promising candidate for further development as an anti-tuberculosis agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, methyl 2-ethyl-5-methoxyisonicotinate has shown potential anti-inflammatory effects in various cellular models. Studies have indicated that it may inhibit pro-inflammatory cytokine production, thus suggesting a role in modulating immune responses.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several isonicotinates for their activity against M. tb. Methyl 2-ethyl-5-methoxyisonicotinate was among the compounds tested, demonstrating promising results with MIC values comparable to those of established anti-tubercular agents .

- Inflammation Modulation : In a separate investigation focused on inflammatory pathways, methyl 2-ethyl-5-methoxyisonicotinate was shown to reduce the expression levels of pro-inflammatory markers in macrophage cell lines . This suggests its potential utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of methyl 2-ethyl-5-methoxyisonicotinate is crucial for optimizing its biological activity. Variations in substituents on the pyridine ring and modifications to the methoxy and ethyl groups have been explored to enhance potency and selectivity against specific targets.

Key Findings from SAR Studies

| Modification | Effect on Activity |

|---|---|

| Addition of halogen substituents | Increased potency against M. tb |

| Alteration of alkyl chain length | Modulated lipophilicity and cellular uptake |

These insights provide a framework for future modifications aimed at improving the therapeutic profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.